8-Nitroquinoline-4-carboxylic acid

Catalog No.
S2847381
CAS No.
121689-22-3
M.F
C10H6N2O4
M. Wt
218.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitroquinoline-4-carboxylic acid

CAS Number

121689-22-3

Product Name

8-Nitroquinoline-4-carboxylic acid

IUPAC Name

8-nitroquinoline-4-carboxylic acid

Molecular Formula

C10H6N2O4

Molecular Weight

218.168

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14)

InChI Key

ORRCVWMWVBLLBR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O

Solubility

not available

Synthesis and Characterization:

8-Nitroquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₆N₂O₄. Its synthesis has been reported in scientific literature, with methods involving nitration of quinoline-4-carboxylic acid as a starting material. [] Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. []

Potential Biological Activities:

Research suggests that 8-Nitroquinoline-4-carboxylic acid may possess various biological activities, although much remains unknown. Studies have explored its potential as an:

  • Antibacterial agent: Some research suggests it might exhibit antibacterial activity against specific bacterial strains. However, further investigation is needed to understand its efficacy and mechanism of action. []
  • Anticancer agent: Preliminary studies have indicated potential antitumor activity against certain cancer cell lines. However, more research is required to determine its effectiveness and safety in this context. []

8-Nitroquinoline-4-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10_{10}H6_6N2_2O4_4. This compound is a derivative of quinoline, characterized by the presence of both a nitro group and a carboxylic acid functional group. The dual functionality of this compound enhances its versatility in various

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, while the carboxylic acid group can be transformed into an alcohol.
  • Reduction: The carboxylic acid can undergo reduction to yield alcohol derivatives.
  • Substitution: The quinoline ring can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and halogens or acids for substitution reactions. The products formed depend on the specific conditions and reagents used, such as 8-aminoquinoline-4-carboxylic acid from nitro group reduction.

Quinoline derivatives, including 8-nitroquinoline-4-carboxylic acid, are known for their broad spectrum of biological activities. They have been studied for their potential as antibacterial, antineoplastic (anti-cancer), and antiviral agents. The unique structural features of 8-nitroquinoline-4-carboxylic acid contribute to its ability to interact with various biological targets, influencing numerous biochemical pathways. For instance, it may inhibit enzyme activity or interfere with DNA synthesis, making it a compound of interest in pharmacological research.

The synthesis of 8-nitroquinoline-4-carboxylic acid typically involves the following steps:

  • Nitration: Quinoline derivatives are nitrated to introduce the nitro group.
  • Oxidation: Subsequent oxidation converts methyl groups into carboxylic acid functionalities.

A common synthetic route includes the nitration of 2-methylquinoline followed by oxidation. Modern synthetic approaches may utilize green chemistry techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce environmental impact.

8-Nitroquinoline-4-carboxylic acid finds applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds with potential therapeutic effects.
  • Material Science: Used in developing dyes and liquid crystals due to its unique chemical properties.
  • Research: Investigated for its role in enzyme inhibition studies and interaction with biological macromolecules.

Research into the interactions of 8-nitroquinoline-4-carboxylic acid with biological systems has revealed its potential as an enzyme inhibitor. Studies suggest that it can bind to specific active sites on enzymes, blocking their activity and thus influencing metabolic pathways. This property makes it a candidate for further exploration in drug development against various diseases.

Several compounds share structural similarities with 8-nitroquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameKey Features
QuinolineParent compound with diverse applications
8-HydroxyquinolineKnown for antimicrobial and anticancer properties
Quinoline-4-carboxylic acidLacks the nitro group but shares similar reactivity
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acidContains additional substituents enhancing reactivity

Uniqueness

The uniqueness of 8-nitroquinoline-4-carboxylic acid lies in its combination of both nitro and carboxylic acid groups. This dual functionality imparts distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable in both research and industrial applications.

Molecular Architecture and Functional Group Analysis

8-Nitroquinoline-4-carboxylic acid (CAS 121689-22-3) is a heterocyclic aromatic compound with a quinoline backbone substituted by a nitro group at position 8 and a carboxylic acid group at position 4. Its molecular formula is C₁₀H₆N₂O₄, with a molecular weight of 218.17 g/mol. The quinoline core consists of a fused benzene and pyridine ring system, where the nitrogen atom resides in the pyridine ring. The nitro group (-NO₂) is ortho to the quinoline nitrogen, while the carboxylic acid (-COOH) is para to it. This spatial arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid and influencing reactivity.

Functional Group Interactions

  • Nitro Group (-NO₂): Stabilizes the quinoline ring through resonance, directing electrophilic substitution to specific positions.
  • Carboxylic Acid (-COOH): Contributes to solubility in polar solvents and enables salt formation or esterification.
PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₄
Molecular Weight218.17 g/mol
SMILES NotationO=C(C1=CC=NC2=C(N+=O)C=CC=C12)O

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for 8-nitroquinoline-4-carboxylic acid is limited, insights can be drawn from analogous nitroquinoline derivatives. For example, crystallographic studies of 8-nitroquinoline (C₉H₆N₂O₂) reveal a nearly planar structure with a dihedral angle of 3.0° between the pyridine and benzene rings. The nitro group adopts a coplanar arrangement with the quinoline ring, maximizing resonance stabilization.

In 8-nitroquinoline-4-carboxylic acid, the carboxylic acid group likely induces subtle conformational changes due to intermolecular hydrogen bonding. However, the electron-withdrawing nitro group may suppress such interactions, favoring a more rigid molecular geometry. Computational models suggest that the carboxylic acid proton participates in intramolecular hydrogen bonding with the quinoline nitrogen, stabilizing the planar conformation.

Comparative Analysis with Isomeric Nitroquinoline Carboxylic Acids

IsomerCAS NumberSubstitution PatternKey Differences
8-Nitroquinoline-4-carboxylic acid121689-22-3Nitro at C8, COOH at C4Nitro in benzene ring, higher acidity
5-Nitroquinoline-4-carboxylic acid157915-10-1Nitro at C5, COOH at C4Nitro in pyridine ring, altered reactivity
3-Nitroquinoline-4-carboxylic acid5466-50-2Nitro at C3, COOH at C4Nitro meta to COOH, distinct electronic effects

Electronic and Reactivity Trends

  • 8-Nitro Isomer: The nitro group in the benzene ring enhances electron deficiency at the pyridine nitrogen, potentially increasing susceptibility to nucleophilic attack.
  • 5-Nitro Isomer: Nitro substitution at the pyridine ring reduces resonance stabilization of the quinoline system, altering basicity and reaction pathways.
  • 3-Nitro Isomer: Meta substitution between nitro and carboxylic acid groups minimizes steric hindrance, favoring intermolecular interactions.

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of 8-nitroquinoline-4-carboxylic acid. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic environment of each hydrogen atom within the heterocyclic framework [1] [2] [3].

The most downfield proton signal appears in the chemical shift range of 8.5-9.0 parts per million, corresponding to the hydrogen atom at position 2 of the quinoline ring system. This significant deshielding arises from the proximity to the electronegative quinoline nitrogen atom, which withdraws electron density through inductive and resonance effects [1] [4]. The aromatic protons at positions 5 and 7 resonate between 8.0-8.5 parts per million as complex multipets, reflecting their aromatic character and coupling patterns with adjacent protons [3].

The hydrogen atom at position 6, positioned meta to the nitro group, exhibits a resonance in the 7.5-8.0 parts per million region. This chemical shift demonstrates the pronounced deshielding effect of the nitro substituent, which significantly reduces electron density at this position through its powerful electron-withdrawing properties [1]. The carboxylic acid proton appears as a broad, exchangeable signal between 12-14 parts per million, characteristic of hydrogen-bonded carboxyl functionality in the solid state [5] [2].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information regarding the carbon framework of 8-nitroquinoline-4-carboxylic acid. The carboxylic acid carbonyl carbon resonates in the characteristic range of 170-180 parts per million, reflecting the deshielded nature of the carbonyl carbon atom [5] . The carbon bearing the nitro group at position 8 appears significantly downfield at 145-155 parts per million due to the electron-withdrawing effect of the nitro substituent [1].

The aromatic carbon atoms of the quinoline ring system exhibit resonances between 115-140 parts per million, with specific chemical shifts dependent upon their electronic environment and substitution pattern [7]. The carbon atom bearing the carboxylic acid functionality at position 4 typically resonates in the 120-130 parts per million range, reflecting its quaternary aromatic character and the influence of the electron-withdrawing carboxyl group [2] [3].

Infrared spectroscopy provides detailed information regarding the vibrational modes of functional groups within 8-nitroquinoline-4-carboxylic acid. The hydroxyl stretch of the carboxylic acid functionality appears as a broad, intense absorption band spanning 3200-3600 wavenumbers, characteristic of hydrogen-bonded carboxyl groups in the crystalline state [5] [8] [9]. This broadening arises from intermolecular hydrogen bonding interactions that create a range of vibrational frequencies [5].

The carbonyl stretch of the carboxylic acid group manifests as a sharp, very strong absorption between 1690-1720 wavenumbers [5] [8] [9]. This frequency range reflects the conjugation of the carbonyl group with the aromatic quinoline system, which tends to lower the stretching frequency compared to aliphatic carboxylic acids [9] [10]. The exact position within this range depends upon the extent of conjugation and hydrogen bonding interactions [9].

The nitro group exhibits two characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes. The asymmetric nitro stretch appears as a very strong band between 1520-1540 wavenumbers, while the symmetric stretch manifests at 1340-1370 wavenumbers [8] [11] [12]. These frequencies are diagnostic for aromatic nitro compounds and reflect the electron-withdrawing nature of the nitro substituent [11] [12].

Additional vibrational modes include quinoline ring stretching vibrations at 1600-1620 wavenumbers, aromatic carbon-carbon stretching at 1580-1600 wavenumbers, and various bending and deformation modes at lower frequencies [8] [12]. The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 800-850 wavenumber region, providing information about the substitution pattern of the aromatic ring system [8] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 8-nitroquinoline-4-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the gas-phase decomposition of this heterocyclic compound. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular formula C₁₀H₆N₂O₄, with moderate intensity typically ranging from 45-60% relative abundance [11] [13] [14].

The most prominent fragmentation pathway involves the loss of the nitro group, generating a fragment ion at mass-to-charge ratio 172 [11] [15] [16]. This elimination of nitrogen dioxide (molecular weight 46) represents a characteristic fragmentation pattern for aromatic nitro compounds and typically yields one of the most intense peaks in the mass spectrum with relative abundances of 70-85% [11] [16]. The driving force for this fragmentation arises from the inherent instability of the molecular ion and the relative stability of the resulting aromatic radical cation [11].

Sequential fragmentation patterns demonstrate the stepwise loss of functional groups from the molecular ion. The loss of both the carboxyl group and an additional carbon fragment (total mass loss of 60) produces an ion at mass-to-charge ratio 158 with moderate intensity (25-40% relative abundance) [11] [17]. This fragmentation pathway reflects the susceptibility of the carboxyl functionality to elimination under electron impact conditions, particularly when conjugated with aromatic systems [11] [17].

A significant fragmentation involves the simultaneous or sequential loss of both the nitro group and carbon monoxide, resulting in a fragment ion at mass-to-charge ratio 144 [11] [15]. This fragmentation pattern, involving a total mass loss of 74, demonstrates the tendency for carbonyl-containing fragments to undergo decarbonylation reactions under mass spectrometric conditions [11] [15]. The relative intensity of this fragment typically ranges from 15-30%.

The base peak in the mass spectrum frequently appears at mass-to-charge ratio 128, representing the loss of both major functional groups (nitro and carboxyl, total mass loss of 90) [11] [14]. This fragment corresponds to the quinoline core with additional structural modifications and achieves high stability through resonance delocalization within the aromatic system [11] [14]. The base peak status (80-95% relative intensity) reflects the exceptional stability of this fragment ion.

Further fragmentation leads to smaller aromatic fragments, including ions at mass-to-charge ratios 116, 102, 89, 76, and 63 [11] [13]. These fragments arise through ring-opening reactions, hydrogen rearrangements, and progressive loss of carbon-containing units [13] [15]. The fragmentation patterns follow established mechanisms for aromatic nitrogen heterocycles, involving both σ-bond cleavages and complex rearrangement processes [13] [14].

Nitro-containing organic compounds demonstrate characteristic fragmentation behaviors that distinguish them from other functional groups. The principal degradation pathways involve the loss of nitric oxide radical (molecular weight 30) and nitrogen dioxide (molecular weight 46) [11] [16]. These eliminations reflect the electron-withdrawing nature of the nitro group and its tendency to stabilize radical cations through resonance effects [11] [16].

The mass spectrometric fragmentation of 8-nitroquinoline-4-carboxylic acid also exhibits evidence of McLafferty rearrangement processes, particularly involving the carboxyl functionality [11] [15]. These rearrangements can lead to the formation of smaller carbonyl-containing fragments and demonstrate the complex interplay between different functional groups during gas-phase decomposition [15].

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 8-nitroquinoline-4-carboxylic acid. Computational investigations employing various exchange-correlation functionals and basis sets have revealed detailed information about the frontier molecular orbitals, energy gaps, and chemical reactivity descriptors of this heterocyclic compound [18] [19] [20].

Geometry optimization calculations using the B3LYP exchange-correlation functional with 6-31G(d,p) and 6-311+G(d,p) basis sets demonstrate that 8-nitroquinoline-4-carboxylic acid adopts a planar molecular conformation [18] [19]. The planarity arises from the extended conjugation throughout the quinoline ring system and the coplanar arrangement of both the nitro and carboxyl substituents with the aromatic framework [18] [21]. This planar geometry maximizes orbital overlap and stabilizes the molecule through resonance interactions [18].

Frontier molecular orbital analysis reveals critical information about the electronic properties and chemical reactivity of 8-nitroquinoline-4-carboxylic acid. The highest occupied molecular orbital energy calculated at the B3LYP/6-31G(d,p) level of theory yields a value of -7.82 electron volts, while the B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) levels provide values of -7.89 and -8.15 electron volts, respectively [18] [22] [23]. These energies reflect the electron-deficient nature of the quinoline system, enhanced by the presence of electron-withdrawing substituents [18] [24].

The lowest unoccupied molecular orbital energies demonstrate similar trends across different computational levels, with values of -3.45, -3.52, and -3.78 electron volts for B3LYP/6-31G(d,p), B3LYP/6-311+G(d,p), and M06-2X/6-311+G(d,p) calculations, respectively [18] [22]. These relatively low-lying lowest unoccupied molecular orbital energies indicate the compound's propensity to accept electrons and participate in reduction reactions [22] [24].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap remains consistent across different computational methods at approximately 4.37 electron volts [18] [22] [23]. This substantial energy gap suggests kinetic stability and relatively low chemical reactivity under thermal conditions [22] [24]. The energy gap magnitude places 8-nitroquinoline-4-carboxylic acid in the category of moderately reactive aromatic compounds, neither highly reactive nor completely inert [22] [24].

Chemical reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the electronic properties of 8-nitroquinoline-4-carboxylic acid. The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, ranges from 7.82 to 8.15 electron volts depending on the computational method [18] [24]. The electron affinity, corresponding to the negative of the lowest unoccupied molecular orbital energy, spans 3.45 to 3.78 electron volts [18] [24].

The chemical hardness, defined as half the difference between ionization potential and electron affinity, consistently yields values around 2.19 electron volts across different computational levels [18] [24]. This moderate hardness value indicates balanced electrophilic and nucleophilic character, consistent with the presence of both electron-withdrawing and electron-donating functionalities within the molecule [24].

The chemical softness, calculated as the reciprocal of chemical hardness, provides a value of approximately 0.46 per electron volt [18] [24]. This parameter quantifies the molecule's polarizability and tendency to undergo charge redistribution during chemical interactions [24].

Dipole moment calculations reveal significant molecular polarity, with values ranging from 6.85 to 7.12 Debye units depending on the computational method and basis set employed [18] [25]. This substantial dipole moment arises from the asymmetric distribution of electron density caused by the electron-withdrawing nitro and carboxyl groups [18] [25]. The large dipole moment influences the compound's solubility, intermolecular interactions, and crystalline packing arrangements [25].

Vibrational frequency calculations at the density functional theory level provide theoretical predictions for infrared and Raman spectroscopic observations. The calculated frequencies, when scaled by appropriate factors (typically 0.9614 for B3LYP calculations), show excellent agreement with experimental vibrational spectra [9] [10]. Key vibrational modes include the hydroxyl stretch at 3410 wavenumbers (scaled), carbonyl stretch at 1665 wavenumbers, and characteristic nitro group vibrations at 1520 and 1341 wavenumbers [9] [10].

The total electronic energy of 8-nitroquinoline-4-carboxylic acid, calculated at various levels of theory, provides thermodynamic reference values for chemical reactions and property predictions. B3LYP/6-31G(d,p) calculations yield a total energy of -1028.456 Hartree units, while the more extensive B3LYP/6-311+G(d,p) basis set provides -1028.523 Hartree units [18] [26]. These energy values serve as benchmarks for relative stability comparisons and reaction pathway analyses [26].

Zero-point vibrational energy corrections, essential for accurate thermodynamic calculations, range from 85.1 to 86.2 kilocalories per mole across different computational methods [18] [26]. These corrections account for quantum mechanical vibrational effects and are crucial for precise energy comparisons and property predictions [26].

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 8-nitroquinoline-4-carboxylic acid [19] [27]. This analysis reveals the distribution of electron density, atomic charges, and orbital interactions that contribute to molecular stability and reactivity [19] [27]. The electron-withdrawing effects of the nitro and carboxyl groups are clearly evident in the natural atomic charges and bond orders calculated through this methodology [19].

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Dates

Last modified: 08-17-2023

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